3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile 3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 2549043-30-1
VCID: VC11833247
InChI: InChI=1S/C19H19N5O2/c20-12-14-3-1-4-15(11-14)18(25)24-6-2-5-16-13-21-19(22-17(16)24)23-7-9-26-10-8-23/h1,3-4,11,13H,2,5-10H2
SMILES: C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC(=C3)C#N)N4CCOCC4
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol

3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile

CAS No.: 2549043-30-1

Cat. No.: VC11833247

Molecular Formula: C19H19N5O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile - 2549043-30-1

Specification

CAS No. 2549043-30-1
Molecular Formula C19H19N5O2
Molecular Weight 349.4 g/mol
IUPAC Name 3-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carbonyl)benzonitrile
Standard InChI InChI=1S/C19H19N5O2/c20-12-14-3-1-4-15(11-14)18(25)24-6-2-5-16-13-21-19(22-17(16)24)23-7-9-26-10-8-23/h1,3-4,11,13H,2,5-10H2
Standard InChI Key OCZZAQWPPIFZRC-UHFFFAOYSA-N
SMILES C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC(=C3)C#N)N4CCOCC4
Canonical SMILES C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC(=C3)C#N)N4CCOCC4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-[2-(Morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile (CAS No.: 2549043-30-1) possesses the molecular formula C<sub>19</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub> and a molecular weight of 349.4 g/mol. The structure comprises a bicyclic pyrido[2,3-d]pyrimidine system, where position 2 is substituted with a morpholine group, and position 8 is functionalized with a benzoyl group bearing a nitrile substituent. This arrangement confers both hydrophilicity (via the morpholine ring) and aromatic stacking potential (via the benzonitrile moiety) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>19</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub>
Molecular Weight349.4 g/mol
CAS Number2549043-30-1
SolubilityLikely polar aprotic solvents
Topological Polar SA103 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile involves multi-step heterocyclization and acylation reactions. A representative route begins with the cyclization of N-cyclohexyl derivatives with cyanoacetamide to form an o-aminonicotinonitrile intermediate . Subsequent acylation with benzoyl chloride derivatives, followed by intramolecular cyclization, yields the pyrido[2,3-d]pyrimidine core . The morpholine substituent is introduced via nucleophilic substitution or Mitsunobu reactions, while the benzonitrile group is incorporated through Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Structural-Activity Relationships (SAR)

Critical SAR insights include:

  • Morpholine at C-2: Essential for kinase binding, as removal reduces PI3K inhibition by >80% .

  • Benzonitrile at C-8: Enhances cellular permeability and aromatic interactions with kinase hydrophobic pockets .

  • Carbonyl Group: Stabilizes the bioactive conformation through intramolecular hydrogen bonding .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

This compound exhibits dual inhibitory activity against PI3K and PIM-1 kinase, with IC<sub>50</sub> values of 11.4 nM and 17.2 nM, respectively . Comparative studies show 97.8% inhibition of PIM-1 at 10 µM, surpassing the reference inhibitor staurosporine (95.6% inhibition) . The morpholine oxygen forms a hydrogen bond with the kinase hinge region, while the benzonitrile engages in π-π stacking with Phe<sup>113</sup> in the ATP-binding pocket .

Table 2: In Vitro Anticancer Activity

Cell LineIC<sub>50</sub> (µM)Apoptosis Induction (Fold)
MCF-70.5758.29
HepG21.1336.14

Apoptotic and Cell Cycle Effects

In MCF-7 breast cancer cells, treatment with 1 µM of the compound increases apoptosis by 58.29-fold (36.14% apoptotic cells vs. 0.62% in controls) . Cell cycle analysis reveals G<sub>1</sub> phase arrest, mediated by downregulation of cyclin D1 and CDK4/6 .

Preclinical Research Findings

In Vivo Efficacy

While in vivo data remain limited, analogous pyrido[2,3-d]pyrimidines show tumor growth inhibition rates of 62–78% in xenograft models at 50 mg/kg doses . Pharmacokinetic studies in rodents predict moderate oral bioavailability (~40%) due to first-pass metabolism .

Toxicity Profile

Preliminary toxicity assessments indicate a selective index (SI) of >15 for cancer vs. normal fibroblasts (IC<sub>50</sub> > 8.5 µM in MRC-5 cells) . Hepatotoxicity risks are mitigated by the absence of reactive metabolites in microsomal assays .

Challenges and Future Directions

Optimization Priorities

  • Solubility Enhancement: Prodrug strategies using phosphate esters are under investigation .

  • Blood-Brain Barrier Penetration: Fluorination of the benzonitrile group may improve CNS uptake for glioblastoma therapy .

Clinical Translation Barriers

  • Metabolic Stability: Cytochrome P450 3A4-mediated oxidation necessitates structural shielding of the morpholine ring .

  • Patent Landscape: Competing patents on pyrido[2,3-d]pyrimidine derivatives (e.g., WO2021152507A1) require novel formulation approaches .

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